molecular formula C15H22ClNO3 B1424664 Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride CAS No. 1220019-68-0

Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride

Cat. No.: B1424664
CAS No.: 1220019-68-0
M. Wt: 299.79 g/mol
InChI Key: PTLUBJYPHAMYGU-UHFFFAOYSA-N
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Description

Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride is a synthetic organic compound featuring a benzoate ester core substituted at the 2-position with a [(3-piperidinylmethoxy)methyl] group. The piperidine ring (a six-membered heterocycle with one nitrogen atom) is linked via a methoxy-methyl spacer to the aromatic benzoate moiety, and the compound is stabilized as a hydrochloride salt.

Key identifiers:

  • CAS Number: 1220020-77-8 (synonym listed in ).
  • Synonyms: Methyl 2-(piperidin-3-ylmethoxy)benzoate hydrochloride, CTK6J0749, AKOS015848172 .
  • Molecular Features: Combines lipophilic (piperidine, benzoate) and polar (hydrochloride salt) components, influencing solubility and bioavailability.

Properties

IUPAC Name

methyl 2-(piperidin-3-ylmethoxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)14-7-3-2-6-13(14)11-19-10-12-5-4-8-16-9-12;/h2-3,6-7,12,16H,4-5,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLUBJYPHAMYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1COCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride typically involves the reaction of 2-(chloromethyl)benzoic acid methyl ester with 3-piperidinemethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride exhibit significant antimicrobial activity. For instance, studies on related benzoate derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

CompoundMIC (µM)Activity Type
Methyl 2-[(3-piperidinylmethoxy)methyl]benzoateTBDAntimicrobial
Methyl 2-methoxybenzoate1.27Antimicrobial
Methyl 3-methoxybenzoate1.43Antimicrobial

Anticancer Potential

The anticancer properties of this compound are also notable. Compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. The compound's ability to interfere with cancer cell proliferation suggests potential as a chemotherapeutic agent.

Case Study 1: Antimicrobial Efficacy

A study conducted on piperidine derivatives, including this compound, revealed significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating the compound's potential as an alternative treatment in cases of antibiotic resistance.

Case Study 2: Anticancer Activity

In vitro studies on human colorectal carcinoma cell lines (HCT116) demonstrated that this compound showed promising results in inhibiting cell growth. The IC50 values were significantly lower than those of standard chemotherapeutic agents like 5-Fluorouracil, suggesting a higher potency in certain contexts.

Therapeutic Applications

Given its biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
  • Agricultural Chemistry : Its antimicrobial properties could be explored for use in agricultural pesticides or fungicides.
  • Cosmetic Industry : Due to its pleasant odor profile and antimicrobial properties, it may find applications in personal care products.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and benzoate ester group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The compound belongs to a broader class of methyl benzoate derivatives modified with nitrogen-containing heterocycles. Below is a systematic comparison with structurally related compounds:

Substituent Position and Linker Variations

Methyl 2-(3-Piperidinyloxy)benzoate Hydrochloride
  • CAS : 1220020-77-8 (distinct from the target compound despite similar naming) .
  • Structure : Piperidinyloxy group directly attached to the benzoate without the additional methylene spacer.
Methyl 2-(3-Pyrrolidinylmethoxy)benzoate Hydrochloride
  • CAS : 1219956-99-6 .
  • Structure : Replaces piperidine with pyrrolidine (a five-membered ring).
  • Impact : Smaller ring size increases steric constraints and may enhance metabolic stability compared to six-membered piperidine derivatives .

Piperidine Ring Modifications

Methyl 2-(Piperidin-4-yl)benzoate Hydrochloride
  • CAS : 176526-08-2 .
  • Structure : Piperidine substituent at the 4-position instead of 3-position.
  • Impact : Altered spatial orientation of the nitrogen atom could influence interactions with chiral receptors or enzymes .
Methyl 2-(1,2,3,6-Tetrahydropyridin-4-yl)benzoate Hydrochloride
  • CAS: Not explicitly listed, but referenced in .
  • Structure : Partially unsaturated piperidine ring (tetrahydropyridine).
  • Impact : The unsaturated bond introduces rigidity and electronic effects, modifying reactivity in synthetic pathways .

Data Table: Key Analogues and Properties

Compound Name CAS Number Heterocycle Substituent Position Key Features
Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate HCl 1220020-77-8 Piperidine (3-position) 2-(methoxy-methyl) Flexible linker, hydrochloride salt
Methyl 2-(3-piperidinyloxy)benzoate HCl 1220020-77-8* Piperidine (3-position) 2-oxy Shorter linker, reduced flexibility
Methyl 2-(3-pyrrolidinylmethoxy)benzoate HCl 1219956-99-6 Pyrrolidine 2-(methoxy-methyl) Smaller ring, higher steric hindrance
Methyl 2-(piperidin-4-yl)benzoate HCl 176526-08-2 Piperidine (4-position) 2-position Altered nitrogen orientation
Pitofenone HCl (Structural analogue) 1248-42-6 Piperidine 4-ethoxy-benzoyl Approved antispasmodic drug candidate

*Note: CAS number overlap due to supplier mislabeling in ; distinct structures confirmed via InChIKey differences.

Research and Application Insights

  • Pharmaceutical Potential: Pitofenone HCl (CAS 1248-42-6), a structural analogue with a benzoyl-piperidine motif, is used as an antispasmodic agent, suggesting similar derivatives may target muscarinic or adrenergic receptors .
  • Agrochemical Relevance: highlights methyl benzoate derivatives (e.g., bensulfuron-methyl) as sulfonylurea herbicides. While the target compound lacks the sulfonylurea group, its piperidine moiety could serve as a scaffold for novel agrochemicals .
  • Synthetic Challenges : The pyrrolidine variant (CAS 1219956-99-6) demonstrates that ring size affects crystallization behavior, as inferred from crystallography software mentions (e.g., SHELXL, Mercury) .

Biological Activity

Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride, a compound with a unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C14H20ClNO3C_{14}H_{20}ClNO_3 with a molar mass of approximately 285.77 g/mol. The compound features a benzoate moiety linked to a piperidine ring through a methoxy group, which is pivotal for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The piperidine ring is known for its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which may lead to various physiological effects such as analgesia or anti-inflammatory responses.

Anti-inflammatory Effects

Research has indicated that derivatives of compounds containing piperidine moieties exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages . This suggests that this compound may possess comparable anti-inflammatory effects.

Neuropharmacological Activity

The interaction of this compound with neurotransmitter receptors suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their efficacy in modulating pain pathways and reducing symptoms associated with conditions like anxiety and depression .

Case Studies and Research Findings

  • Synthesis and Characterization : Recent studies have focused on synthesizing various derivatives of this compound to explore their biological activities. The synthesis often involves standard organic reactions such as nucleophilic substitutions and esterifications .
  • In Vivo Studies : In experimental models, compounds similar to this compound have demonstrated significant reductions in inflammation markers when tested against carrageenan-induced paw edema in rodents . These findings support the hypothesis that this class of compounds could be developed into effective anti-inflammatory agents.
  • Cytotoxicity Assessments : Cytotoxicity assays conducted on derivatives have revealed varying degrees of cell viability impacts, indicating that while some compounds exhibit beneficial therapeutic effects, others may require further modification to reduce toxicity.

Comparative Analysis Table

Compound NameMolecular FormulaBiological ActivityReference
This compoundC14H20ClNO3Potential anti-inflammatory and neuropharmacological effects
Methyl salicylate derivativesC9H10O3Strong anti-inflammatory activity
N-Methyl-N-(piperidin-4-ylmethyl)butan-1-amine dihydrochlorideC12H18Cl2N2Modulates neurotransmitter receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride
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